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Compound of Interest

Compound Name: Sydnone, 3-(dimethylamino)-

Cat. No.: B15480062 Get Quote

For researchers, scientists, and drug development professionals, understanding the drug-like

properties of a novel compound is a critical early step in assessing its therapeutic potential.

This guide provides a comparative evaluation of the drug-like properties of 3-

(dimethylamino)sydnone, a mesoionic compound of interest, against two reference

compounds: Molsidomine, a commercially available sydnone-based vasodilator, and Caffeine,

a well-characterized central nervous system stimulant.

Due to the limited availability of experimental data for 3-(dimethylamino)sydnone, its

physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties

have been predicted using validated computational models. These predicted values are

presented alongside experimental data for Molsidomine and Caffeine to provide a

comprehensive comparison.

Physicochemical and ADME Properties
The following table summarizes key drug-like properties for 3-(dimethylamino)sydnone and the

comparator compounds. These parameters are crucial in determining a compound's suitability

for oral administration and its likely pharmacokinetic behavior in the body.
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Property
3-
(dimethylamino)sy
dnone (Predicted)

Molsidomine
(Experimental)

Caffeine
(Experimental)

Molecular Weight (

g/mol )
129.12 242.23 194.19

LogP -0.85 0.4 -0.07

Aqueous Solubility

(mg/mL)
High

Sparingly soluble in

water (22.37 mg/mL in

purified water at 37°C)

[1]

21.7 mg/mL at 25°C[2]

Permeability (Papp,

cm/s)
Moderate to High

Low to Moderate

(Predicted)

High (46.3-53.5 x 10⁻⁶

cm/s)[3]

Metabolic Stability

(t½, min)
Moderate to High

Short (active

metabolite SIN-1 has

a half-life of 1-2 hours)

~4 hours[4]

Lipinski's Rule of Five 0 violations 0 violations 0 violations

Experimental Workflow for Drug-Like Property
Evaluation
The following diagram illustrates a typical experimental workflow for assessing the drug-like

properties of a compound in early drug discovery.
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A typical workflow for evaluating the drug-like properties of a compound.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Aqueous Solubility Determination
A standard method for determining aqueous solubility is the shake-flask method. An excess

amount of the compound is added to a known volume of water or a relevant buffer (e.g.,

phosphate-buffered saline, PBS, at pH 7.4). The suspension is agitated at a constant

temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48

hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is then quantified using a suitable

analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Parallel Artificial Membrane Permeability Assay (PAMPA)
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The PAMPA assay is a high-throughput method to predict passive membrane permeability. A

filter plate with 96 wells is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an

artificial membrane. The wells of a donor plate are filled with a solution of the test compound in

a buffer (e.g., PBS at pH 7.4). The acceptor plate wells are filled with a buffer solution. The

donor plate is then placed on top of the acceptor plate, creating a "sandwich". The assembly is

incubated for a specific period (e.g., 4-18 hours) at room temperature. After incubation, the

concentration of the compound in both the donor and acceptor wells is determined by HPLC-

UV or LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of

intestinal drug absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, are

seeded on a semi-permeable filter support in a transwell plate and cultured for 21-23 days to

form a differentiated and polarized monolayer with tight junctions, mimicking the intestinal

epithelium.[6] To measure permeability, the culture medium is replaced with a transport buffer.

The test compound is added to the apical (donor) side, and samples are taken from the

basolateral (receiver) side at various time points. The concentration of the compound in the

samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated

from the flux of the compound across the cell monolayer.

Microsomal Stability Assay
The microsomal stability assay is used to assess the metabolic stability of a compound by

incubating it with liver microsomes, which contain a high concentration of drug-metabolizing

enzymes, primarily cytochrome P450s (CYPs). The test compound is incubated with liver

microsomes (e.g., human or rat) and a cofactor, NADPH, which is required for the activity of

most CYPs. The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots

are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is

quenched by adding a cold organic solvent like acetonitrile. The remaining concentration of the

parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is

used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways and Logical Relationships
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The following diagram illustrates the logical relationship between the key drug-like properties

and their impact on the overall developability of a compound.
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Relationship between drug-like properties and developability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-of-3-dimethylamino-sydnone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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